molecular formula C22H30O B14185587 2-Benzyl-1-hexyl-3-propoxybenzene CAS No. 917774-49-3

2-Benzyl-1-hexyl-3-propoxybenzene

Cat. No.: B14185587
CAS No.: 917774-49-3
M. Wt: 310.5 g/mol
InChI Key: GYBSQHPUWOPYIA-UHFFFAOYSA-N
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Description

2-Benzyl-1-hexyl-3-propoxybenzene is an organic compound with the molecular formula C22H30O It is a derivative of benzene, featuring a benzyl group, a hexyl chain, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-hexyl-3-propoxybenzene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. For instance, the reaction between 2-benzyl-1-hexylbenzene and 1-bromo-3-propoxybenzene under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-hexyl-3-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

    Reduction: Reduced forms of the benzene ring or side chains.

Scientific Research Applications

2-Benzyl-1-hexyl-3-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-hexyl-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The benzyl group can participate in resonance stabilization, making the compound reactive at the benzylic position. This reactivity is crucial for its oxidation and substitution reactions . The propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a propoxy group.

    Benzyl Chloride: Contains a chlorine atom at the benzylic position.

    Hexylbenzene: Lacks the benzyl and propoxy groups, only has a hexyl chain attached to the benzene ring.

Uniqueness

2-Benzyl-1-hexyl-3-propoxybenzene is unique due to the combination of its benzyl, hexyl, and propoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

917774-49-3

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

2-benzyl-1-hexyl-3-propoxybenzene

InChI

InChI=1S/C22H30O/c1-3-5-6-10-14-20-15-11-16-22(23-17-4-2)21(20)18-19-12-8-7-9-13-19/h7-9,11-13,15-16H,3-6,10,14,17-18H2,1-2H3

InChI Key

GYBSQHPUWOPYIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=CC=C1)OCCC)CC2=CC=CC=C2

Origin of Product

United States

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